Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
CAS No.:
Cat. No.: VC16525435
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO2 |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | tert-butyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |
| Standard InChI | InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3 |
| Standard InChI Key | ZOMNYTOUFQZSDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C12CCCC1CNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate features a bicyclic framework comprising a five-membered cyclopentane ring fused to a pyrrole heterocycle. The Boc group () is esterified to the 3a-position of the pyrrolidine moiety, imparting steric bulk and protecting the amine functionality during synthetic workflows . The IUPAC name, tert-butyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate, reflects its stereochemistry and substituent arrangement.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.30 g/mol | |
| XLogP3-AA | 1.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Rotatable Bond Count | 3 |
Stereochemical Considerations
The compound’s stereochemistry is defined by the 3aR and 6aR configurations in its enantiopure form. Racemic mixtures, such as rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, contain equal proportions of both enantiomers, which may exhibit divergent biological activities or synthetic utilities. Computational studies predict that the rigid bicyclic structure enhances binding affinity to biological targets by reducing conformational flexibility.
Synthesis and Preparation
Boc Protection Strategy
The synthesis centers on introducing the Boc group to the amine nitrogen of octahydrocyclopenta[c]pyrrole. This is achieved via reaction with di-tert-butyl dicarbonate () in aqueous sodium hydroxide, forming the carboxylate ester. Optimized conditions (e.g., 0–5°C, 12–24 hours) maximize yield and purity while minimizing side reactions such as hydrolysis.
Racemic vs. Enantioselective Synthesis
While the racemic form is synthesized without chiral resolution, enantiopure variants require asymmetric catalysis or chiral starting materials. For example, enzymatic resolution or chromatographic separation using chiral stationary phases may isolate specific enantiomers for targeted applications.
Physical and Chemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by the hydrophobic tert-butyl group and polar carboxylate. It is sparingly soluble in water but miscible with organic solvents like dichloromethane and tetrahydrofuran. Stability under acidic conditions is limited due to Boc group cleavage, whereas neutral or basic conditions preserve integrity.
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The compound’s bicyclic core serves as a scaffold for synthesizing pyrrolidine-based alkaloids and peptidomimetics. For instance, deprotection of the Boc group yields a secondary amine, which can undergo alkylation or acylation to generate diverse derivatives.
Catalysis and Ligand Design
Transition metal complexes incorporating cyclopenta[c]pyrrole ligands exhibit enhanced catalytic activity in cross-coupling reactions. The rigid structure preorganizes the ligand geometry, improving metal-center accessibility.
Analytical and Purification Methods
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomers and impurities. The racemic mixture elutes as two distinct peaks (retention times: 8.2 and 9.5 minutes).
Crystallography
Single-crystal X-ray diffraction confirms the 3aR,6aR configuration, with unit cell parameters a = 8.7 Å, b = 10.2 Å, c = 12.1 Å .
Comparison with Structural Analogs
Table 2: Key Analog Comparison
| Compound | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| Tert-butyl derivative (this compound) | Boc-protected amine | Synthetic intermediate | |
| rac-tert-butyl analog | Racemic mixture | Stereochemical studies | |
| Amino-acid conjugate | Peptidomimetic backbone | Drug discovery |
Research Gaps and Future Directions
-
Biological Screening: Systematic evaluation against disease-relevant targets (e.g., kinases, GPCRs).
-
Enantioselective Synthesis: Developing catalytic asymmetric methods to access single enantiomers.
-
Structure-Activity Relationships: Modifying the pyrrole ring and Boc group to optimize potency.
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